molecular formula C20H18FN3O4S B2450084 N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921587-17-9

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2450084
CAS RN: 921587-17-9
M. Wt: 415.44
InChI Key: MZALFLRJUIDOGH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions involving the corresponding amines, carboxylic acids, or acid derivatives . The thiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The fluorophenyl group, the amide group, and the methoxy groups would all be attached to this central ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the thiazole ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group and the aromatic thiazole and phenyl rings could impact the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

A study examined the effects of various orexin receptor (OXR) antagonists, including a compound structurally related to N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, in a binge eating model in rats. Results indicated a major role of OX1R mechanisms in binge eating, suggesting potential applications of such antagonists in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Molecular Structure Studies

Another study focused on the molecular structure of a compound with a similar structure, using various techniques like X-ray diffraction and DFT calculations. The study highlighted the significance of intermolecular interactions on molecular geometry, particularly on dihedral angles and rotational conformation, which can be crucial for understanding the biological activity of similar compounds (Karabulut et al., 2014).

Antibacterial Applications

Research on fluorine-containing thiadiazolotriazinones, which share a similar structural motif, demonstrated promising antibacterial activities. This implies potential applications of this compound in developing new antibacterial agents (Holla et al., 2003).

Potential Antipsychotic Agents

A series of compounds, including one structurally similar to the compound , were studied for their antipsychotic-like profiles in animal tests. These compounds, which do not interact with dopamine receptors unlike many antipsychotics, offer a new avenue for antipsychotic drug development (Wise et al., 1987).

Spectroscopic and Biological Activity Studies

Research into thiadiazole derivatives, related to the compound , revealed unique fluorescence effects and biological activity. These findings suggest potential applications in developing fluorescence probes or antimycotic pharmaceuticals (Budziak et al., 2019).

Future Directions

Future research could involve studying the biological activity of this compound, as well as exploring its potential uses in medicine or industry. Additionally, further studies could be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-8-7-12(9-17(16)28-2)19(26)24-20-22-13(11-29-20)10-18(25)23-15-6-4-3-5-14(15)21/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZALFLRJUIDOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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